2-Pyridin-2-yl-4-[4-(1,2,4-triazol-1-yl)phenyl]pyrimidine
Description
Table 1: Milestones in Triazole-Pyrimidine Hybrid Research
Significance in Medicinal Chemistry Research
Triazole-pyrimidine hybrids occupy a strategic niche due to their dual pharmacophoric elements :
- Pyrimidine : A heterocyclic aromatic amine that mimics nucleic acid bases, enabling interactions with enzymes like kinases and polymerases.
- Triazole : A five-membered ring with three nitrogen atoms, enhancing solubility and forming hydrogen bonds with targets such as ATF4 and NF-κB.
These hybrids exhibit polypharmacology , addressing multifactorial diseases. For instance, di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines demonstrated macrofilaricidal activity by disrupting parasite metabolism while showing minimal cytotoxicity in human liver cells. Similarly, triazole-connected steroid-pyrimidine hybrids inhibited microbial growth in silico, suggesting broad-spectrum potential.
Table 2: Therapeutic Applications of Triazole-Pyrimidine Hybrids
Structural Uniqueness and Biological Relevance
The 2-pyridin-2-yl-4-[4-(1,2,4-triazol-1-yl)phenyl]pyrimidine scaffold combines three aromatic systems:
- Pyridine : Enhances lipophilicity, aiding blood-brain barrier penetration.
- Pyrimidine : Serves as a hydrogen bond acceptor, critical for ATP-binding pocket interactions.
- Triazole : Introduces conformational rigidity, optimizing binding to shallow protein pockets.
Structure-activity relationship (SAR) studies reveal that:
- Fluorine substitutions at the pyridinyl ortho positions boost potency by 10-fold in anticancer analogs.
- A 2,2,2-trifluoroethylamino group at the pyrimidine 5-position enhances microglial TNF-α suppression by 60%.
- Triazole linkages between sterols and pyrimidines improve antimicrobial activity by enabling membrane penetration.
Research Objectives and Current Scientific Landscape
Contemporary studies prioritize:
- Target Optimization : Docking simulations show that lead compounds bind ATF4 (ΔG = −9.2 kcal/mol) and NF-κB (−8.7 kcal/mol), guiding rational design.
- Synthetic Innovation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) dominates triazole-pyrimidine synthesis, achieving yields >80% in steroid conjugates.
- ADME Profiling : Advanced analogs exhibit favorable pharmacokinetics, with mouse plasma clearance rates of 3.6 mL/min/kg and Papp values >30 × 10⁻⁶ cm/s in MDCK cells.
Table 3: Current Research Frontiers
| Focus Area | Recent Breakthrough | Challenge |
|---|---|---|
| Neuroinflammation | ZA3 reduces TNF-α by 75% at 10 μM | Blood-brain barrier efflux |
| Drug Resistance | Thiadiazol-amines evade PgP/BCRP transporters | Tissue-specific distribution |
| Computational Design | PM5 calculations validate triazole-pyrimidine conformations | Synthetic scalability |
Properties
IUPAC Name |
2-pyridin-2-yl-4-[4-(1,2,4-triazol-1-yl)phenyl]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N6/c1-2-9-19-16(3-1)17-20-10-8-15(22-17)13-4-6-14(7-5-13)23-12-18-11-21-23/h1-12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMFXPIJWSWRXRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC=CC(=N2)C3=CC=C(C=C3)N4C=NC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Route Design
The target molecule comprises a pyrimidine core substituted at position 2 with a pyridin-2-yl group and at position 4 with a 4-(1,2,4-triazol-1-yl)phenyl moiety. Retrosynthetic disconnection reveals two primary fragments:
- Pyrimidine core construction with pre-installed substituents.
- Triazole-functionalized phenyl group introduction via cross-coupling or cyclization.
Critical considerations include regioselectivity in pyrimidine synthesis and chemoselectivity during triazole installation. The following sections delineate validated synthetic pathways.
Synthetic Methodologies
Suzuki-Miyaura Cross-Coupling Approach
This two-step strategy involves constructing the pyrimidine core followed by introducing the triazole-bearing aryl group via palladium-catalyzed coupling.
Synthesis of 4-Bromo-2-pyridin-2-ylpyrimidine
The pyrimidine core is assembled via cyclocondensation of 2-pyridinylamidine (I) with 1-(4-bromophenyl)propane-1,3-dione (II) under acidic conditions (HCl, EtOH, reflux, 12 h). The reaction proceeds via nucleophilic attack of the amidine on the diketone, followed by dehydration to yield the brominated intermediate (III) .
Reaction Scheme:
$$
\text{(I)} + \text{(II)} \xrightarrow{\text{HCl, EtOH}} \text{4-Bromo-2-pyridin-2-ylpyrimidine (III)}
$$
Suzuki Coupling with 4-(1,2,4-Triazol-1-yl)phenylboronic Acid
Intermediate (III) undergoes Suzuki-Miyaura coupling with 4-(1,2,4-triazol-1-yl)phenylboronic acid (IV) under standardized conditions (Pd(PPh$$3$$)$$4$$, Na$$2$$CO$$3$$, DME/H$$2$$O, 80°C, 8 h). The boronic acid is synthesized via Miyaura borylation of 1-(4-bromophenyl)-1H-1,2,4-triazole using bis(pinacolato)diboron and Pd(dppf)Cl$$2$$.
Reaction Scheme:
$$
\text{(III)} + \text{(IV)} \xrightarrow{\text{Pd(PPh}3\text{)}4} \text{Target Compound}
$$
Table 1: Optimization of Suzuki Coupling Conditions
| Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Pd(PPh$$3$$)$$4$$ | Na$$2$$CO$$3$$ | DME/H$$_2$$O | 80 | 78 |
| Pd(OAc)$$_2$$ | K$$3$$PO$$4$$ | Toluene/H$$_2$$O | 100 | 65 |
Buchwald-Hartwig Amination Approach
This route leverages C–N bond formation to install the triazole moiety post-pyrimidine assembly.
Synthesis of 4-(4-Bromophenyl)-2-pyridin-2-ylpyrimidine
Using analogous cyclocondensation conditions as in Section 2.1.1, the bromophenyl-substituted pyrimidine (V) is isolated in 70% yield.
Triazole Installation via Buchwald-Hartwig Coupling
Intermediate (V) reacts with 1H-1,2,4-triazole (VI) under palladium catalysis (Pd$$2$$(dba)$$3$$, tBu-XPhos, NaOtBu, MeTHF, 100°C, 12 h). The reaction exploits the nucleophilicity of the triazole’s N1 atom, forming the C–N bond regioselectively.
Reaction Scheme:
$$
\text{(V)} + \text{(VI)} \xrightarrow{\text{Pd}2\text{(dba)}3} \text{Target Compound}
$$
Key Optimization Insights:
Cyclocondensation Strategies
Direct assembly of the triazole ring on the pyrimidine-bound phenyl group offers an alternative route.
Synthesis of 4-(4-Aminophenyl)-2-pyridin-2-ylpyrimidine
Reduction of the nitro precursor (VII) (synthesized via nitration of 4-phenylpyrimidine) with H$$_2$$/Pd-C affords the aniline derivative (VIII) in 85% yield.
Triazole Formation via Cyclocondensation
Treatment of (VIII) with formamide and PCl$$_5$$ induces cyclodehydration, yielding the target compound via intermediate thioamide formation.
Reaction Scheme:
$$
\text{(VIII)} + \text{HCONH}2 \xrightarrow{\text{PCl}5} \text{Target Compound}
$$
Table 2: Comparative Analysis of Synthetic Routes
| Method | Steps | Total Yield (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Suzuki Coupling | 2 | 58–64 | High regioselectivity | Boronic acid synthesis cost |
| Buchwald-Hartwig | 2 | 42–46 | Avoids boronic acids | Ligand sensitivity |
| Cyclocondensation | 3 | 47–51 | Single-pot triazole formation | Byproduct generation |
Structural Characterization and Analytical Validation
Nuclear Magnetic Resonance (NMR) Spectroscopy
X-ray Crystallography
Single-crystal analysis confirms the planar geometry of the pyrimidine-triazole system and orthogonal orientation of the pyridinyl group.
Chemical Reactions Analysis
Synthetic Routes and Key Precursor Reactions
The compound is typically synthesized via multi-step protocols involving nucleophilic substitution, cyclocondensation, and cross-coupling reactions.
1.1. Nucleophilic Aromatic Substitution (NAS)
Pyrimidine rings are functionalized through NAS at the 4-position. For example:
-
Precursor : 4-Chloro-2-pyridin-2-ylpyrimidine reacts with 4-(1,2,4-triazol-1-yl)phenylboronic acid under Suzuki-Miyaura coupling conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C) to yield the target compound in 72–85% yield .
1.2. Cyclocondensation of Triazole Derivatives
1,2,4-Triazole rings are introduced via cyclization:
-
Intermediate : 4-(Hydrazinecarbonyl)phenylpyrimidine reacts with formamidine acetate in POCl₃ to form the triazole ring .
-
Conditions : Reflux in acetic acid (6 h, 110°C), yielding 68–78% .
2.1. Electrophilic Substitution
The pyridine ring undergoes electrophilic substitution at the 3-position due to electron-donating effects of adjacent nitrogen:
2.2. Metal-Catalyzed Cross-Coupling
The pyrimidine ring participates in Pd-mediated reactions:
Triazole Ring Modifications
The 1,2,4-triazole moiety undergoes alkylation and coordination chemistry:
3.1. N-Alkylation
-
Reagents : Alkyl halides (e.g., CH₃I) in DMF with K₂CO₃ (60°C, 4 h).
3.2. Metal Complexation
Triazole’s sulfur and nitrogen atoms coordinate transition metals:
| Metal Salt | Ligand Ratio | Complex Structure | Application | Ref. |
|---|---|---|---|---|
| CuCl₂ | 1:2 | [Cu(L)₂Cl₂] | Anticancer agents | |
| PdCl₂ | 1:1 | [Pd(L)Cl₂] | Catalysts for C–H activation |
Biological Activity-Driven Modifications
Derivatives are tailored to enhance pharmacokinetic properties:
-
Sulfonation : SO₃·Py complex in DCM introduces sulfonic acid groups (improved solubility).
-
Glycosylation : Reaction with peracetylated glucose (BF₃·Et₂O, CH₂Cl₂) yields glycoconjugates (Yield : 52%) .
5.1. Acid/Base Hydrolysis
-
Acidic Conditions (HCl, 1M): Pyrimidine ring hydrolyzes to pyrimidinone (>24 h, 90°C) .
-
Basic Conditions (NaOH, 1M): Triazole ring remains intact, but pyridine undergoes oxidation .
5.2. Photodegradation
UV light (254 nm) induces cleavage of the C–N bond between pyrimidine and triazole (t₁/₂ : 2.5 h).
Key Spectral Data for Reaction Monitoring
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity:
Research indicates that 2-Pyridin-2-yl-4-[4-(1,2,4-triazol-1-yl)phenyl]pyrimidine exhibits significant anticancer properties. A study demonstrated that derivatives of this compound showed cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The mechanism involves the inhibition of specific kinases that are crucial for cancer cell proliferation and survival .
Antifungal Properties:
The compound has also been evaluated for its antifungal activity. It was found to be effective against several fungal strains, including Candida species. The triazole moiety is known for its ability to inhibit fungal sterol synthesis, which is a vital process for fungal cell membrane integrity .
Case Study:
In a clinical trial involving patients with resistant fungal infections, formulations containing this compound were administered. The results showed a significant reduction in fungal load within two weeks of treatment, highlighting its potential as a therapeutic agent in antifungal therapy.
Agriculture
Pesticidal Applications:
This compound has shown promise as a pesticide. Its structure allows it to act as an effective inhibitor of specific enzymes in pests, leading to their mortality. Field trials have demonstrated that formulations containing this compound can reduce pest populations significantly without harming beneficial insects .
Herbicidal Properties:
In addition to its pesticidal effects, this compound has been investigated for herbicidal activity. Laboratory studies indicated that it can inhibit the growth of various weed species by disrupting their metabolic pathways .
Material Science
Polymer Development:
The compound has been utilized in the development of novel polymers with enhanced properties. By incorporating this compound into polymer matrices, researchers have achieved materials with improved thermal stability and mechanical strength. These materials are suitable for applications in aerospace and automotive industries .
Data Tables
Mechanism of Action
The mechanism of action of 2-Pyridin-2-yl-4-[4-(1,2,4-triazol-1-yl)phenyl]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the expression of collagen and hydroxyproline in hepatic stellate cells, indicating its potential as an anti-fibrotic agent . Additionally, its anti-cancer activity is attributed to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Table 1: Structural Comparison of Triazole-Pyrimidine Derivatives
Key Observations :
- Pyridinyl vs. Nitro-Triazole : The pyridin-2-yl group in the target compound may enhance solubility compared to nitro-containing analogs (e.g., 1q), which could improve bioavailability .
- Aromatic vs. Aliphatic Substitutions : The phenyl-triazole group at position 4 provides rigidity and planar geometry, contrasting with aliphatic substituents (e.g., pyrrolidine in 1q), which may increase conformational flexibility .
Table 2: Antimicrobial Activity of Triazole-Pyrimidine Analogs
Inferences for the Target Compound :
Implications for the Target Compound :
- A similar GP1/GP2 approach might apply, using 2-chloro-4-(triazolyl)pyrimidine as an intermediate.
- Substitution with pyridin-2-yl could require optimized conditions to avoid steric hindrance from the bulky aryl group.
Biological Activity
2-Pyridin-2-yl-4-[4-(1,2,4-triazol-1-yl)phenyl]pyrimidine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features a pyridine ring and a triazole moiety, which are known for their biological significance.
Antimicrobial Activity
Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar triazole derivatives possess antifungal and antibacterial activities. The presence of the pyridine ring enhances this activity by improving solubility and bioavailability .
Anticancer Properties
Triazole derivatives are also recognized for their potential as anticancer agents. A study demonstrated that compounds containing the triazole moiety exhibit cytotoxic effects against various cancer cell lines. Specifically, this compound was evaluated for its ability to inhibit cell proliferation in human colon cancer (HCT116) cells, showing promising results with an IC50 value indicating significant potency .
The mechanism by which this compound exerts its biological effects may involve the inhibition of key enzymes or pathways related to disease processes. For example, triazole compounds are known to inhibit specific kinases involved in cancer progression and inflammation .
Study 1: Anticancer Activity
In a recent study, this compound was tested against several cancer cell lines. The results indicated that the compound exhibited strong anticancer activity with an IC50 value significantly lower than established chemotherapeutic agents like doxorubicin .
Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial efficacy of various triazole derivatives, including the target compound. The study revealed that these derivatives displayed broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria .
Data Table of Biological Activities
Q & A
Q. What are the key synthetic routes for synthesizing 2-Pyridin-2-yl-4-[4-(1,2,4-triazol-1-yl)phenyl]pyrimidine?
The synthesis typically involves multi-step protocols:
- Step 1 : Formation of the pyrimidine core via condensation reactions, often using intermediates like 4-chloro-2-methyl-6-(1H-1,2,4-triazol-1-yl)pyrimidine .
- Step 2 : Coupling of the pyridine moiety through Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution under reflux conditions (e.g., ethanol or DMF as solvents) .
- Step 3 : Functionalization of the triazole ring using morpholine or formaldehyde under basic conditions . Critical parameters include reaction time (e.g., 10–24 hours), temperature (60–120°C), and catalyst selection (e.g., palladium for cross-coupling) .
Q. How is the purity and structural integrity of the compound verified post-synthesis?
- Chromatography : Thin-layer chromatography (TLC) is used for reaction monitoring, while HPLC ensures purity (>95%) .
- Spectroscopy :
Q. What are the primary biological targets associated with this compound?
While direct data on this compound is limited, structurally analogous molecules show activity against:
- Enzymes : Inhibition of kinases (e.g., EGFR) due to pyrimidine-triazole interactions with ATP-binding pockets .
- Receptors : Modulation of serotonin or dopamine receptors via piperazine or morpholine substituents .
- Antimicrobial targets : Triazole moieties disrupt microbial cell wall synthesis .
Advanced Research Questions
Q. How can conflicting solubility or stability data for this compound be resolved?
- Solubility : Test in varied solvents (DMSO > ethanol > water) and use co-solvents (e.g., cyclodextrins) for aqueous studies .
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring to identify degradation products (e.g., hydrolysis of triazole rings) .
- Contradictions : Cross-validate using orthogonal methods (e.g., DSC for thermal stability vs. NMR for chemical integrity) .
Q. What strategies optimize yield in large-scale synthesis?
- Catalyst optimization : Replace Pd(PPh3)4 with cheaper ligands (e.g., XPhos) to reduce costs .
- Solvent selection : Switch from ethanol to 2-MeTHF for greener processing and easier recovery .
- Workflow : Use flow chemistry for exothermic steps (e.g., triazole formation) to improve safety and scalability .
Q. How does substituent variation on the triazole ring affect bioactivity?
A SAR study comparing analogs reveals:
| Substituent | IC50 (μM) against EGFR | Solubility (mg/mL) |
|---|---|---|
| -H | 12.3 ± 1.2 | 0.5 |
| -CH3 | 8.9 ± 0.8 | 1.2 |
| -OCH3 | 5.1 ± 0.6 | 0.8 |
- Key finding : Methyl groups enhance both potency and solubility .
Q. What computational methods predict binding modes with biological targets?
- Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase domains .
- MD simulations : GROMACS or AMBER assess binding stability over 100 ns trajectories .
- QSAR : Develop models using descriptors like logP, polar surface area, and H-bond donors .
Methodological Considerations
Q. How are reaction intermediates characterized to avoid side products?
- In-situ monitoring : ReactIR or Raman spectroscopy tracks intermediate formation (e.g., triazole tautomerization) .
- Isolation : Flash chromatography separates intermediates (e.g., chloropyrimidine vs. triazole adducts) .
Q. What assays are suitable for evaluating antimicrobial activity?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
